molecular formula C10H10O4 B7858230 3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid

3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid

Cat. No. B7858230
M. Wt: 194.18 g/mol
InChI Key: KSEBMYQBYZTDHS-UHFFFAOYSA-N
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Description

3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid is a hydroxycinnamic acid.
3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid is a natural product found in Chaerophyllum hirsutum, Astragalus onobrychis, and other organisms with data available.

Scientific Research Applications

Structural and Spectroscopic Analysis

  • The compound has been characterized through X-ray crystallography, spectroscopy, and quantum chemical calculations, indicating its potential for various structural and spectroscopic applications in scientific research (Venkatesan et al., 2016).

Molecular Interactions and Network Structures

  • Studies have shown that the molecules of this compound are linked into a chain of rings and create a three-dimensional network structure through hydrogen bonds and weak intermolecular interactions, which might be of interest in the study of molecular interactions (Yang et al., 2006).

Radical-Scavenging Activity

  • The compound has been analyzed for its radical-scavenging activity, particularly in relation to its nitrogen dioxide radical-scavenging activity. This highlights its potential role in the development or analysis of antioxidants (Kong et al., 2004).

Antimicrobial and Antioxidant Properties

  • Studies have indicated the compound's involvement in antimicrobial activities and its characterization in various fatty alkenoates (Rauf & Parveen, 2005).
  • It has also been isolated from Lindelofia stylosa and identified as having potent antioxidant properties, which could be significant for pharmacological or biochemistry research (Choudhary et al., 2008).

Materials Science and Photonic Applications

  • The compound's derivatives have been studied for their potential use in materials science, such as in the photoalignment of nematic liquid crystals, indicating its utility in photonic applications and display technologies (Hegde et al., 2013).

properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEBMYQBYZTDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

97274-61-8
Details Compound: 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, homopolymer
Record name 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97274-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5040673
Record name Ferulic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid

CAS RN

1135-24-6
Record name Ferulic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ferulic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1 g of methyl 3-[2-(3,4-dimetoxyphenyl)-7-methoxy-3-methoxycarbonyl-2,3-dihydro -1-benzofuran-5-yl]prop-2-enoate, 10 mL of acetone and 2.5 mL of water were mixed and stirred to dissolve. Then, 3% NaOH (6 mL) was added to the mixture and stirred for 0.5 hr. After reaction completed, the mixture was acidified and purified by chromatography on silica gel column with a 1:2:0.8 V/V mixture of petroleum ether, ethyl acetate and acetic acid as eluent. After removing solvent, it gave 1.5 g yellow solid of 5-[(E)-2-carboxyethenyl]-2-(3,4-dimetoxyphenyl)-2,3-dihydro-7-methoxy-3-benzofurancarboxylic acid (IM2).
Name
methyl 3-[2-(3,4-dimetoxyphenyl)-7-methoxy-3-methoxycarbonyl-2,3-dihydro -1-benzofuran-5-yl]prop-2-enoate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Vanillin (40 g, 263 mmol) was dissolved in pyridine (120 ml), and malonic acid (41 g, 395 mm ol) was added, followed by piperidine (4 ml). The mixture was heated at 90° C. for 6 hs under N2. After removal of pridine, the residue was poured into water (500 ml), acidified to PH=3 by aq.HCl. The precipitate was collected, washed by water (150 ml×3), and dried to give product (47 g, 91.8%). LC-MS: m/e 193 (M−1)
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Yield
91.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid
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3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid
Reactant of Route 6
3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid

Citations

For This Compound
161
Citations
KM Gokhale - Int J Pharm Phytopharm Res, 2011 - researchgate.net
Ferulic acid and its esters with polyhydroxy compounds have been tested for LDL-Cholesterol lowering, tumor suppressor activities and also have chemopreventive role in development …
Number of citations: 5 www.researchgate.net
MI Choudhary, A Begum, A Abbaskhan… - Chemistry & …, 2008 - Wiley Online Library
Two new phenylpropanoids were isolated from Lindelofia stylosa (Kar. and Kir.) and characterized as 4‐hydroxy‐N‐{4‐[(E)‐3‐(4‐hydroxy‐3‐methoxyphenyl)prop‐2‐enamido]butyl}…
Number of citations: 29 onlinelibrary.wiley.com
L Kong, ZL Sun, LF Wang, HY Zhang… - Helvetica chimica …, 2004 - Wiley Online Library
To elucidate the nitrogen dioxide radical‐scavenging‐activity difference of three hydroxycinnamic acid derivatives (HCAs), ie, caffeic acid (=3‐(3,4‐dihydroxyphenyl)prop‐2‐enoic acid; …
Number of citations: 31 onlinelibrary.wiley.com
R Cervellati, K Höner, SD Furrow… - Helvetica Chimica …, 2001 - Wiley Online Library
A new method for monitoring the relative activity of antioxidants is presented, and its advantages and limits are discussed. The method is based on the previously reported inhibitory …
Number of citations: 167 onlinelibrary.wiley.com
S Larsson, NO Nilvebrant, L Jönsson - Applied microbiology and …, 2001 - Springer
Lignocellulose hydrolysates, obtained by acid hydrolysis for production of bioethanol, contain, in addition to fermentable sugars, compounds that inhibit the fermenting micro-organism. …
Number of citations: 121 link.springer.com
AJA Petrus, K Kalpana, AB Devi - Oriental Journal of Chemistry, 2014 - researchgate.net
Alternanthera bettzickiana (Regel) Nicholson (Family: Amaranthaceae) is an erect herb and an ornamental pot plant, claimed to be useful in purifying and nourishing blood, in addition …
Number of citations: 8 www.researchgate.net
A Cvetkovski, V Ferretti, V Bertolasi - Acta Crystallographica Section …, 2017 - scripts.iucr.org
Two mixed crystals were obtained by crystallizing the active pharmaceutical ingredient pyridoxine [systematic name: 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol, PN] with (E)-3-(4-…
Number of citations: 7 scripts.iucr.org
H Sun, YD Young, S Kanehashi, K Tsuchiya… - Journal of Fiber …, 2016 - jstage.jst.go.jp
Ferulic acid (FA),(E)-3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid is one of the bio-based sustainable chemicals, found in commelinid plants such as rice, wheat, oats, and …
Number of citations: 4 www.jstage.jst.go.jp
CI Ibe, EE Ajaegbu, AA Ajaghaku, PM Eze, IP Onyeka… - Phytomedicine Plus, 2022 - Elsevier
Background In Africa, Piliostigma thonningii is utilized traditionally for the treatment of dysentery, diarrhea, and various stomach complications. Purpose The study's aim is the screening …
Number of citations: 6 www.sciencedirect.com
R Cervellati, K Höner, SD Furrow… - Helvetica chimica …, 2004 - Wiley Online Library
A method to determine the relative antioxidant capacity of radical scavengers based on the inhibition of the oscillations of the BriggsRauscher (BR) oscillating reaction was previously …
Number of citations: 67 onlinelibrary.wiley.com

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